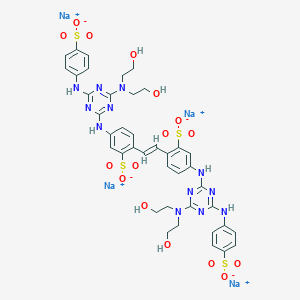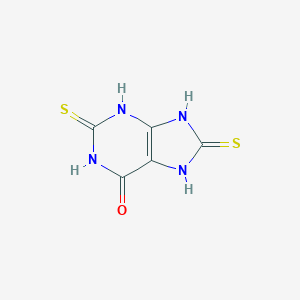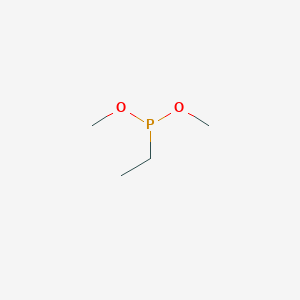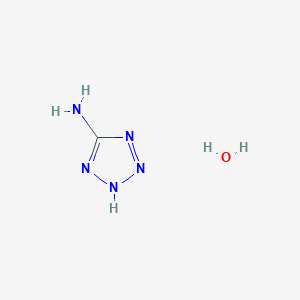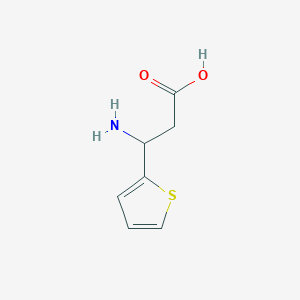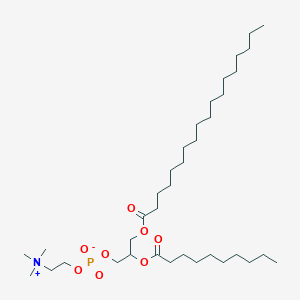
3,5-Dichloro-4-nitropyridine N-oxide
Overview
Description
3,5-Dichloro-4-nitropyridine N-oxide is a derivative of nitropyridine N-oxide, a class of compounds known for their interesting structural and electronic properties. These compounds are characterized by the presence of electron-accepting groups such as the nitro and N-oxide groups, which play a crucial role in their electronic structure and reactivity .
Synthesis Analysis
The synthesis of nitropyridine N-oxide derivatives, including 3,5-dichloro-4-nitropyridine N-oxide, is not explicitly detailed in the provided papers. However, these compounds are typically synthesized through nitration reactions and subsequent oxidation processes to introduce the N-oxide group. The presence of substituents like chloro groups would likely be introduced through specific halogenation reactions tailored to the pyridine ring .
Molecular Structure Analysis
The molecular structure of 3,5-dichloro-4-nitropyridine N-oxide is closely related to its analogs, such as 3-methyl-4-nitropyridine N-oxide (M4NPO) and 3,5-dimethyl-4-nitropyridine N-oxide (D4NPO). These compounds exhibit significant resonance due to the electron-withdrawing groups, which stabilizes the molecules in less-twisted conformations than those of their related compounds . The twist angles of the nitro group and the N--O distances of the N-oxide group are critical parameters that define their molecular structure .
Chemical Reactions Analysis
The reactivity of 3,5-dichloro-4-nitropyridine N-oxide would be influenced by the electron-withdrawing effects of the nitro and N-oxide groups, as well as the electron-withdrawing or donating nature of any substituents present on the pyridine ring. These effects can lead to intramolecular charge transfer, which is a key factor in the stabilization of these molecules . The presence of halogen substituents like chloro groups can also affect the reactivity, potentially making the compound more susceptible to nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dichloro-4-nitropyridine N-oxide can be inferred from studies on similar compounds. For instance, the crystal structures of related molecules are often stabilized by weak inter- and intramolecular hydrogen bonds . The vibrational properties, such as IR and Raman spectra, provide insights into the molecular conformation and the presence of hydrogen bonding in the crystal . The electronic structure, including the dipole moment and electrostatic potential, is significantly influenced by the electron-accepting groups and the nature of the substituents .
Scientific Research Applications
Molecular Structure Analysis : Studies have investigated the molecular structures of compounds similar to 3,5-Dichloro-4-nitropyridine N-oxide. For example, research on 3,5-difluoro-4-nitropyridine N-oxide and 3,5-diamino-4-nitropyridine N-oxide monohydrate revealed insights into their molecular conformations and electron distributions, which are crucial for understanding the behavior of these compounds in chemical reactions and applications (Batsanov, 2000).
Crystal and Molecular Structures : The crystal and molecular structures of derivatives like 3-methyl-4-nitropyridine N-oxide and 3,5-dimethyl-4-nitropyridine N-oxide have been determined, providing insights into their physical and chemical properties (Shiro et al., 1977).
Complex Formation in Reactions : Research has shown that complexation of 4-nitropyridine N-oxides with various acceptors can activate the nitro group for nucleophilic replacement, which is a fundamental aspect of organic synthesis (Nizhnik et al., 2008).
Solvatochromic Indicator Potential : A study on 4-nitropyridine N-oxide evaluated its potential as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents. This kind of research is crucial for applications in solvent characterization and chemical analysis (Lagalante et al., 1996).
Direct Arylation and Alkylation : Facile arylation and alkylation of nitropyridine N-oxides through reactions with Grignard reagents have been developed, illustrating the versatility of these compounds in organic synthesis (Zhang & Duan, 2011).
Nonlinear Optical Properties : The nonlinear optical properties of derivatives like 3-methyl-4-nitropyridine N-oxide have been explored, highlighting their potential in applications like second-harmonic generation (Andreazza et al., 1990).
Hydrogen-Bonding Synthons : The structures of cocrystals involving 4-nitropyridine N-oxide and benzenesulfonamide derivatives demonstrated novel hydrogen-bonding synthons, which are critical in the design of pharmaceuticals and materials (Wzgarda-Raj et al., 2022).
properties
IUPAC Name |
3,5-dichloro-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGMWLJJEXNVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1[O-])Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441051 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-nitropyridine N-oxide | |
CAS RN |
18344-58-6 | |
| Record name | 3,5-Dichloro-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



